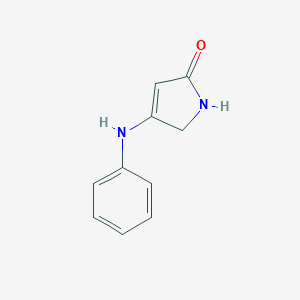

4-anilino-1,5-dihydro-2H-pyrrol-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-anilino-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-10-6-9(7-11-10)12-8-4-2-1-3-5-8/h1-6,12H,7H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWJANFHQZZWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)N1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Activity

4-anilino-1,5-dihydro-2H-pyrrol-2-one and its derivatives have been investigated for their anticancer properties. Research indicates that these compounds exhibit cytotoxicity against several human tumor cell lines, including breast adenocarcinoma (MCF7), prostate carcinoma (HTB81), and ovarian carcinoma (SKOV3) . The multicomponent synthesis of these compounds allows for the introduction of various substituents, which can enhance their biological activity.

Case Studies: Anticancer Properties

- Study on Cytotoxicity : A recent study demonstrated that compounds derived from 4-anilino-1,5-dihydro-2H-pyrrol-2-one showed significant inhibition of tumor growth in various cell lines. The structure-activity relationship (SAR) analysis revealed that specific modifications to the aniline moiety could enhance potency against cancer cells .

- Mechanistic Insights : The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation, making these compounds promising candidates for further development as anticancer agents .

Synthesis and Structural Variability

The synthesis of 4-anilino-1,5-dihydro-2H-pyrrol-2-one typically involves multicomponent reactions that allow for the introduction of different substituents. This flexibility in synthesis is crucial for optimizing the pharmacological profiles of these compounds.

Synthetic Methodologies

- Multicomponent Reactions : These reactions involve combining amines, aldehydes, and pyruvate derivatives to produce 1,5-dihydro-2H-pyrrol-2-one derivatives efficiently . This method not only streamlines the synthesis process but also allows for a wide variety of structural modifications.

| Synthetic Methodology | Key Features |

|---|---|

| Multicomponent Reaction | Efficient synthesis; allows structural diversity |

| Base-assisted Cyclization | Utilizes readily available precursors; good yields |

Therapeutic Potential Beyond Cancer

Beyond its application in oncology, 4-anilino-1,5-dihydro-2H-pyrrol-2-one has shown promise in other therapeutic areas. For instance, certain derivatives are being explored for their ability to selectively inhibit mutant forms of epidermal growth factor receptor (EGFR), which is implicated in various cancers . These compounds may offer advantages such as reduced toxicity compared to traditional EGFR inhibitors.

Applications in Targeted Therapy

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The 1,5-dihydro-2H-pyrrol-2-one scaffold is highly versatile, allowing substitutions at the 3-, 4-, and 5-positions. Below is a detailed comparison of 4-anilino-1,5-dihydro-2H-pyrrol-2-one with key analogs, focusing on structural variations, physicochemical properties, and functional roles.

Substituent Effects on Molecular Weight and Reactivity

- 4-(4-Chloroanilino)-1,5-dihydro-2H-pyrrol-2-one (C₁₀H₉ClN₂O): Molecular weight: 208.65 g/mol. The chloro substituent increases molecular weight by ~125 g/mol compared to the parent structure. Chlorine’s electronegativity may enhance electrophilic reactivity and influence binding interactions in biological systems .

- PH-35 (4-(4-Bromobenzoyl)-3-hydroxy-1-(4-hydroxyphenyl)-5-(4-(thiazol-2-yl)phenyl)-1,5-dihydro-2H-pyrrol-2-one): Molecular formula: C₂₇H₁₉N₂O₆S; molecular weight: 499.10 g/mol.

Physicochemical Property Predictions

- 4-(1-Benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one :

Data Table: Key Analogs of 4-Anilino-1,5-dihydro-2H-pyrrol-2-one

Vorbereitungsmethoden

Three-Component Reactions with Amines, Aldehydes, and Pyruvate Derivatives

A highly efficient method for synthesizing 3-amino-1,5-dihydro-2H-pyrrol-2-ones involves a one-pot multicomponent reaction of aniline, aldehydes, and pyruvate derivatives. The reaction is catalyzed by a BINOL-derived phosphoric acid in dichloromethane (DCM) with MgSO₄ as a drying agent. Key steps include:

-

Imine Formation : Aniline reacts with aldehydes to generate an imine intermediate.

-

Enamine Generation : The imine undergoes condensation with ethyl pyruvate to form an enamine species.

-

Cyclization : Intramolecular cyclization yields the pyrrolone core.

Optimized Conditions :

Table 1: Representative Substrates and Yields in Multicomponent Reactions

| Aldehyde Substrate | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | BINOL-PA | DCM | 24 | 85 |

| p-Tolualdehyde | BINOL-PA | DCM | 24 | 78 |

| Cinnamaldehyde | BINOL-PA | DCM | 36 | 68 |

Acid-Catalyzed Condensation Methods

Glacial Acetic Acid-Mediated Synthesis

A scalable route employs glacial acetic acid as both solvent and catalyst. The reaction involves:

-

Knoevenagel Condensation : Benzaldehyde reacts with ethyl 2,4-dioxovalerate to form a diketone intermediate.

-

Mannich Reaction : Aniline introduces the anilino group via nucleophilic attack.

-

Cyclodehydration : Spontaneous cyclization forms the 1,5-dihydro-2H-pyrrol-2-one scaffold.

Key Parameters :

Table 2: Acid-Catalyzed Synthesis with Varied Aldehydes

| Aldehyde | Aniline Derivative | Yield (%) |

|---|---|---|

| 4-Chlorobenzaldehyde | Aniline | 77 |

| 4-Methoxybenzaldehyde | p-Toluidine | 72 |

| 2-Naphthaldehyde | Aniline | 65 |

Base-Assisted Cyclization Strategies

Microwave-Assisted Ring Closure

Microwave irradiation accelerates cyclization in reactions involving 1,5-dihydro-2H-pyrrol-2-ones and electron-rich aromatics like aniline. This method reduces reaction times from hours to minutes.

Procedure :

-

Substrate Preparation : 3,5-Diaryl-5-hydroxy-pyrrol-2-one is synthesized via base-mediated cyclization.

-

SEAr Reaction : Aniline undergoes electrophilic aromatic substitution at the C-5 position under microwave irradiation (160°C, 40 min).

Advantages :

-

Efficiency : 72% isolated yield for 4-anilino derivatives.

-

Scope : Tolerates electron-donating and withdrawing groups on the aryl ring.

Case Study: Synthesis of 4-Chloro-5-Hydroxy-1-Methyl-5-Phenyl Derivative

A modified protocol for N-substituted pyrrolones involves:

-

Lactone Intermediate : 3,4-Dichloro-5-phenyl-5H-furan-2-one is prepared via AlCl₃-catalyzed Friedel-Crafts acylation.

-

Aminolysis : Reaction with methylamine introduces the N-methyl group.

-

Cyclization : Acidic conditions (H₂SO₄) facilitate ring closure to yield the target compound.

Data :

-

Yield : 75% after recrystallization from n-hexane.

-

Characterization : ¹H NMR (DMSO-d₆) δ 7.29–7.48 (m, 5H), 6.49 (s, 1H), 2.08 (s, 3H).

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-anilino-1,5-dihydro-2H-pyrrol-2-one derivatives, and how can reaction conditions be optimized?

- Methodology : Base-assisted cyclization of substituted precursors (e.g., β-keto esters or aryl aldehydes) with aniline derivatives is a common approach. For example, substituting hydroxyl groups with aniline via aminolysis under acidic conditions (e.g., aniline hydrochloride) is effective . Reaction optimization includes temperature control (80–120°C), solvent selection (e.g., MeOH or xylene), and stoichiometric ratios (1:1.2–1.5 for nucleophilic substitution). Column chromatography (gradient: ethyl acetate/PE 1:3–1:1) or recrystallization (ethanol) is used for purification .

- Key Data : Typical yields range from 44% to 86%, with melting points between 119.5–258.6°C, depending on substituents .

Q. How are structural and purity characteristics validated for these compounds?

- Methodology : Multi-modal characterization is essential:

NMR : and NMR confirm regiochemistry and substituent integration (e.g., aromatic protons at δ 6.5–8.0 ppm, carbonyl signals at δ 165–175 ppm) .

HRMS : Validates molecular formulae (e.g., Δ < 0.2 ppm between experimental and calculated masses) .

FTIR : Hydroxyl (3200–3500 cm) and carbonyl (1650–1750 cm) stretches confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular configuration for 4-anilino-pyrrol-2-one derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or WinGX refines anisotropic displacement parameters and thermal ellipsoids. For example, the structure of 5-hydroxy-3-(2-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one (CCDC #2069260) confirmed bond angles (e.g., C-N-C ~120°) and torsion angles critical for reactivity studies .

- Data Interpretation : Use ORTEP diagrams (50% probability ellipsoids) to visualize steric hindrance or planarity deviations .

Q. What strategies address contradictions in substituent effects on electronic and steric properties?

- Case Study : Electron-withdrawing groups (e.g., Cl, Br) at the 3-position reduce pyrrolone ring electron density, altering reactivity in nucleophilic substitutions. However, steric bulk from 4-methoxybenzyl groups may paradoxically enhance stability despite electronic deactivation .

- Resolution : Combine DFT calculations (e.g., HOMO-LUMO gaps) with experimental Hammett constants (σ) to decouple electronic vs. steric contributions .

Q. How can iterative synthetic and analytical workflows resolve discrepancies in spectroscopic data?

- Approach :

Reproducibility Checks : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .

Advanced NMR : Use - HMBC to confirm anilino nitrogen connectivity if signals overlap .

Crystallographic Validation : Cross-validate NMR-assigned structures with SCXRD to resolve ambiguities (e.g., regioisomerism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.